Propamocarb hydrochloride
Overview
Description
Propamocarb hydrochloride is a systemic fungicide primarily used to control soil, root, and leaf diseases caused by oomycetes. It is absorbed and distributed through the plant’s tissue, providing effective protection against pathogens such as Phytophthora and Pythium species . The chemical formula for this compound is C₉H₂₁ClN₂O₂, and it is known for its low general toxicity and minimal environmental impact .
Mechanism of Action
Target of Action
Propamocarb hydrochloride is a systemic carbamate fungicide . It is specifically designed for the control of Phycomycetes and is effective against Phytophthora spp. and Pythium spp . These are the primary targets of this compound.
Mode of Action
This compound works by being absorbed by the roots and leaves of plants and then being translocated throughout the plant’s tissue . It reduces the growth of mycelia and the development of sporangia and spores . It also influences the biochemical synthesis of membranes .
Biochemical Pathways
It is known that it interferes with the lipid synthesis in the target organisms . This interference disrupts the normal functioning of the cell membrane, inhibiting the growth and reproduction of the fungi.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and distributed throughout the plant’s tissue . , which may influence its distribution within the organism
Result of Action
The result of this compound’s action is the effective control of specific fungi, including Phytophthora spp. and Pythium spp . By inhibiting the growth and development of these fungi, this compound helps to prevent diseases such as late blight, root rot, damping off, and downy mildew .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is slightly mobile in the environment , which may affect its distribution and consequently its efficacy. Additionally, it is stable to hydrolysis, even at pH 14, with a half-life of five days . This stability suggests that this compound can remain effective in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Propamocarb hydrochloride interacts with various enzymes and proteins in the biochemical reactions. The gene CsMCF, which is related to a low residual this compound content in cucumber, was identified . This gene encodes a hydrophobic protein with 4 distinct transmembrane structures .
Cellular Effects
This compound influences cell function by interacting with the CsMCF gene. Following this compound treatment, CsMCF was significantly upregulated at most time points in different parts of the fruit, leaf, stem, and root .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CsMCF gene. The encoded protein is a hydrophobic protein with 4 distinct transmembrane structures . The subcellular localization of the protein is the cytoplasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The PM residues in CsMCF (+)-overexpressing T0 and T1 cucumber fruits were significantly lower than those in the wild type, while the PM residues in CsMCF (-)-overexpressing T0 and T1 cucumber fruits were significantly higher .
Subcellular Localization
The subcellular localization of the product of the CsMCF gene, which interacts with this compound, is the cytoplasm . The protein does not have any signal peptide cleavage sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of propamocarb hydrochloride involves the following steps :
Addition of N,N-dimethyl-1,3-propanediamine, anti-hydrolysis agents, and water: to a reaction kettle, followed by uniform stirring.
Freezing and dropwise addition of propyl chloroformate: while maintaining the temperature between 23-28°C. The addition is completed within 7-8 hours.
Adjustment of pH to 5-7: and conducting a thermal insulation reaction for 2 hours.
Vacuum reduced-pressure dehydration: is performed, controlling the vacuum degree to 0.098 MPa and temperature to ≤110°C. The water obtained during dehydration can be recycled.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Propamocarb hydrochloride undergoes various chemical reactions, including:
Hydrolysis: this compound is stable under normal conditions but can hydrolyze under extreme pH conditions.
Oxidation: It can be oxidized to form propamocarb N-oxide.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like halides or amines.
Major Products:
Hydrolysis: Produces propamocarb and hydrochloric acid.
Oxidation: Forms propamocarb N-oxide.
Substitution: Results in various substituted carbamates.
Scientific Research Applications
Propamocarb hydrochloride has a wide range of applications in scientific research, including:
Agriculture: Used as a fungicide to protect crops from oomycete pathogens.
Biology: Studied for its effects on fungal growth and development.
Medicine: Investigated for potential therapeutic applications due to its low toxicity.
Industry: Utilized in the formulation of various agricultural products.
Comparison with Similar Compounds
Carbendazim: Another systemic fungicide with a different mode of action, primarily used against ascomycetes and basidiomycetes.
Metalaxyl: A systemic fungicide effective against oomycetes but with a different chemical structure and mode of action.
Fosetyl-Aluminum: A systemic fungicide that acts by stimulating the plant’s natural defense mechanisms.
Uniqueness of Propamocarb Hydrochloride: this compound is unique due to its specific activity against oomycetes and its low toxicity to mammals and the environment . Unlike other fungicides, it does not pose a significant risk of resistance development in target pathogens .
Properties
IUPAC Name |
propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIMSXGUTQTKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034849 | |
Record name | Propamocarb hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] Colorless to yellow odorless solid; Formulated as soluble concentrate/liquid; [Reference #1] | |
Record name | Propamocarb hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000029 [mmHg] | |
Record name | Propamocarb hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25606-41-1 | |
Record name | Propamocarb hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25606-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propamocarb hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPAMOCARB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39TC0925S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the target of Propamocarb Hydrochloride and how does it affect plant pathogens?
A1: While the precise target of this compound is not fully understood, it is classified as a systemic fungicide that disrupts the cell membrane of oomycetes like Phytophthora and Pythium species. [, , ] This disruption likely interferes with crucial cellular processes, ultimately leading to pathogen death. []
Q2: Is there evidence of this compound affecting different life stages of pathogens?
A2: Yes, research shows that this compound demonstrates varying efficacy against different developmental stages of Phytophthora nicotianae. It effectively protects geranium seedlings from zoospore infections but offers limited protection against mycelial infections, indicating a potentially stronger action on earlier life stages. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight, it's important to consult reliable chemical databases for this information.
Q4: Has this compound demonstrated compatibility with other agricultural practices?
A4: Yes, studies have explored mixing this compound with biogas slurry as a potential approach to develop new agro-chemicals. Results suggest this mixture effectively inhibits the growth of Gerlachia nivalis and Alternaria solani Sorauer, indicating potential compatibility and a possible avenue for sustainable pest management strategies. [, ]
Q5: Are there concerns regarding the development of resistance to this compound in plant pathogens?
A5: Yes, studies show that Pseudoperonospora cubensis isolates displayed insensitivity to all tested concentrations of this compound, indicating potential resistance development. [] This highlights the need for responsible fungicide use and resistance management strategies.
Q6: Has cross-resistance been observed between this compound and other fungicides?
A6: Research suggests a possible cross-resistance between this compound and Metalaxyl in Phytophthora nicotianae isolates. Both fungicides elicited similar responses in vitro, hinting at a potential shared resistance mechanism. []
Q7: What is known about the environmental impact of this compound?
A7: While the provided abstracts don't offer specific ecotoxicological data, they highlight the importance of understanding and mitigating any negative environmental impacts. [, ] Consulting relevant ecotoxicology databases and studies is crucial for a comprehensive assessment.
Q8: What analytical methods are used to detect and quantify this compound residues?
A8: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a sensitive and rapid method for determining this compound residues in vegetables and soil. [] This technique allows for accurate quantification and monitoring of the fungicide in various matrices.
Q9: Are there simpler analytical methods available for analyzing this compound in specific matrices?
A9: Yes, researchers have developed a direct injection liquid chromatography-electrospray mass spectrometry (LC-MS) method for analyzing this compound residues specifically in wine. [] This method simplifies sample preparation and analysis for this specific matrix.
Q10: Are there alternative fungicides for controlling downy mildew that show efficacy against this compound-resistant strains?
A10: Yes, field trials indicate that fungicides containing famoxadone, cymoxanil, zoxamide, cyazofamid, and fluopicolide demonstrate efficacy against this compound-resistant Pseudoperonospora cubensis on cucumbers. [] Rotating different fungicide classes with distinct modes of action is crucial for preventing resistance development.
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